1-Trimethylsilyloxy-3-butyne
Overview
Description
1-Trimethylsilyloxy-3-butyne is a compound that is part of a broader class of organosilicon compounds that have been extensively studied due to their utility in organic synthesis. These compounds are characterized by the presence of silicon atoms bonded to carbon and oxygen atoms, which can significantly alter the reactivity and stability of the associated organic moieties.
Synthesis Analysis
The synthesis of derivatives related to 1-Trimethylsilyloxy-3-butyne has been explored in various studies. For instance, 1-(Trimethylsilyl)propargyl alcohols, which are closely related to 1-Trimethylsilyloxy-3-butyne, have been prepared by treating acyltrimethylsilanes with magnesium acetylides. These alcohols undergo base-induced reactions that involve the rearrangement of the silyl group to form lithiated derivatives that can be further reacted to produce alkylated products . Additionally, the synthesis of unsymmetrically substituted conjugated diynes starting from 1,4-bis(trimethylsilyl)-1,3-butadiyne, which is structurally similar to 1-Trimethylsilyloxy-3-butyne, has been developed, showcasing the versatility of these silyl-protected intermediates .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Trimethylsilyloxy-3-butyne has been investigated using various techniques. For example, the structure of 1,4-bis(trimethylsilyl)-1,3-butadiyne has been studied using gas electron diffraction and ab initio calculations. These studies provide insights into the vibrational spectra and the flexibility of the linear fragment in the molecule, which is relevant for understanding the behavior of 1-Trimethylsilyloxy-3-butyne .
Chemical Reactions Analysis
Chemical reactions involving 1-Trimethylsilyloxy-3-butyne and its derivatives are diverse and have been the subject of several studies. For instance, the double silylation of 1,4-bis(trimethylsilyl)butadiyne with disilanes in the presence of a palladium catalyst has been reported, leading to selectively functionalized products . Moreover, the regioselective formation of 1,1-disubstituted allenylsilanes via cross-coupling reactions has been demonstrated, highlighting the potential for creating complex molecules from simple silyl-protected precursors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Trimethylsilyloxy-3-butyne derivatives are influenced by the presence of the trimethylsilyl group. This group can impart stability to reactive intermediates and direct the regioselectivity of reactions due to its steric bulk. For example, the regioselectivity observed in the hydrogenation, hydrosilylation, and oxidation of butatriene derivatives is attributed to the steric effects of geminally substituted silyl groups . Additionally, the Pt-catalyzed hydrosilylation of 1,3-diynes with triorganosilanes has been optimized for the regio- and stereoselective synthesis of silyl-substituted products, demonstrating the tunability of these reactions .
Scientific Research Applications
Polymerization Applications : Kunzler and Percec (1987) studied the polymerization of 1-(trimethylsilyl)-1-propyne, demonstrating its relevance in the synthesis of non-conjugated polyacetylenes, which are significant in the field of polymer science (Kunzler & Percec, 1987).
Synthesis of Optically Active Tertiary Alcohols : Chen and Fang (1997) explored the enzymatic resolution of 2-(iodomethyl)-4-(trimethylsilyl)-3-butyne-1,2-diol, underlining its importance in producing enantiomerically pure compounds for drug and natural product synthesis (Chen & Fang, 1997).
Building Block for Organic Structures : Bock and Low (2017) described the synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne, an important derivative for incorporating butadiyne motifs in organic and organometallic structures (Bock & Low, 2017).
Acyl Halide Reactions : Pillot et al. (1981) studied reactions involving propargyltrimethylsilane and 1,3-bis(trimethylsilyl)propyne with acyl halides, resulting in the formation of α-allenic ketones, highlighting its role in organic synthesis (Pillot et al., 1981).
Hydroboration of Alkynes : Kamabuchi et al. (1993) utilized 3-trimethylsilyloxy-1-butyne in the hydroboration-dealkylation process, demonstrating its utility in the synthesis of functionalized 1-alkenylboronates, important in organic chemistry (Kamabuchi et al., 1993).
Pervaporation Applications : Fadeev et al. (2001) discussed the use of poly(1-trimethylsilyl-1-propyne) in the pervaporation of butanol from aqueous solutions, indicating its significance in separation processes (Fadeev et al., 2001).
Synthesis of 2,3-Disubstituted 1,3-Butadienes : Reich et al. (1993) reported on the synthesis of 1,4-bis(trimethylstannyl)-2-butyne, a precursor in creating 2,3-disubstituted 1,3-butadienes, showing its applicability in organometallic chemistry (Reich et al., 1993).
Safety And Hazards
properties
IUPAC Name |
but-3-ynoxy(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-5-6-7-8-9(2,3)4/h1H,6-7H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZROXZGVLAXPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375382 | |
Record name | 1-Trimethylsilyloxy-3-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Trimethylsilyloxy-3-butyne | |
CAS RN |
17869-75-9 | |
Record name | 1-Trimethylsilyloxy-3-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.